2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one
Overview
Description
2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives and Intermediates :
- A study describes the synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives using cyclohexyl isocyanide, aldehydes, and 1,3-dicarbonyl compounds catalyzed by piperidine. This method offers an efficient way to produce these derivatives from readily available materials (Fan et al., 2007).
Spectroscopic Characterization and Molecular Docking Studies :
- Another research focused on the synthesis, characterization, and spectroscopic analysis of a compound related to 2-Cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethan-1-one. It also covered cytotoxic studies and docking studies to understand its biological applications (Govindhan et al., 2017).
Crystal Structure Analysis :
- The crystal structure of a compound with a similar molecular structure was analyzed, providing insights into the spatial arrangement and potential reactivity of such molecules (Suressh et al., 2014).
Synthesis and Cytotoxic Evaluation :
- A study discussed the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones starting from cyclohexanone, highlighting the cytotoxic activity in human breast cancer cell lines (Mahdavi et al., 2016).
Antibacterial Activity of Piperidine-Containing Compounds :
- Research was conducted on the synthesis and antibacterial activity of certain piperidine-containing compounds, which could have implications in the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
NMR Characteristics and Conformational Analysis :
- A study provided detailed NMR spectral assignments and conformational analysis of derivatives related to this compound, essential for understanding their chemical behavior (Jin-hong, 2011).
Synthesis of Schiff Base Complexes for Corrosion Inhibition :
- Research on the synthesis of Cd(II) Schiff base complexes, including analogs of the compound, showed potential for corrosion inhibition on mild steel, establishing a link between coordination chemistry and materials engineering (Das et al., 2017).
Mechanism of Action
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .
Properties
IUPAC Name |
2-cyclohexyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-13-6-8-15(9-7-13)14(17)10-12-4-2-1-3-5-12/h12-13,16H,1-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVUHFWSORTUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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